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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

Cat. No.: B042067

This guide provides a detailed comparison of the spectral data for 3,5-
Dimethoxybenzaldehyde against other relevant benzaldehyde derivatives. The data
presented is crucial for the unambiguous identification and purity assessment of these
compounds.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The chemical shifts (d) are reported in parts per million (ppm) relative to a
standard reference.
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. Methoxy
Aldehyde Aromatic
Protons
Compound Solvent Proton (CHO) Protons (Ar-H)
(OCHs) 6
S (ppm) 3 (ppm)
(ppm)
3,5- 6.95 (d, J=2.3
Dimethoxybenzal CDCls 9.86 (s, 1H) Hz, 2H), 6.70 (t, 3.84 (s, 6H)
dehyde J=2.3 Hz, 1H)
3 7.51(d, J=6.2
Hz, 2H), 7.41 (s,
Methoxybenzald DMSO-ds 9.98 (s, 1H)[1] 3.82 (s, 3H)[1]
1H), 7.30-7.25
ehyde[1][2]
(m, 1H)[1]
4- 7.84 (d, J=8.8
Methoxybenzald CDCIs 9.88 (s, 1H) Hz, 2H), 6.98 (d, 3.88 (s, 3H)
ehyde J=8.8 Hz, 2H)
3,4- 7.43 (dd, J=8.2,
Dimethoxybenzal 1.8 Hz, 1H), 7.41
3.94 (s, 3H), 3.92
dehyde CDCIs 9.83 (s, 1H) (d, J=1.8 Hz, (s, 3H)
S,
(Veratraldehyde) 1H), 6.97 (d,
[3] J=8.2 Hz, 1H)
3,4,5-
. 3.92 (s, 6H), 3.90
Trimethoxybenza  CDCls 9.83 (s, 1H) 7.09 (s, 2H) (s. 3H)
Sv
Idehyde[4]

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Aldehyde Aromatic Methoxy
Compound Solvent Carbon (C=0) Carbons (Ar-C) Carbon (OCHs)
5 (ppm) 5 (ppm) S (ppm)
3,5-
_ 161.3, 138.5,
Dimethoxybenzal CDCls 192.1 55.7
108.0, 107.2
dehydel[5]
3- 159.8, 137.6,
Methoxybenzald DMSO-de 193.0[1] 130.3, 122.5, 55.4[1]
ehyde[1][6] 121.0, 112.9[1]
4-
164.6, 131.9,
Methoxybenzald CDCIs 190.8 55.6
130.0, 114.2
ehyde
3,4-
154.2, 149.6,
Dimethoxybenzal
CDCls 191.0 130.0, 126.9, 56.1, 56.0
dehyde
110.8, 109.1
(Veratraldehyde)
3,4,5-
. 153.8, 143.0,
Trimethoxybenza  CDCIs 1911 61.0, 56.4
131.7,106.8
Idehyde

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their characteristic vibrational
frequencies. Data is presented in wavenumbers (cm™1).
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C=0 Stretch C-H Stretch C-O Stretch O-H Stretch (if
Compound (Aldehyde) (Aromatic) (Methoxy) applicable)
(cm™?) (cm™?) (cm™?) (cm—?)
3,5-
Dimethoxybenzal ~1695 ~3000-3100 ~1205, 1065 N/A
dehyde[7][8]
3_
Methoxybenzald ~1698 ~3000-3100 ~1250, 1040 N/A
ehyde[9]
4-
Methoxybenzald ~1684 ~3000-3100 ~1255, 1030 N/A
ehyde[10]
3,4-
Dimethoxybenzal
dehyde ~1685 ~3000-3100 ~1265, 1025 N/A
(Veratraldehyde)
[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and structure.

Compound

Molecular lon (M+) (m/z)

Key Fragment lons (m/z)

3,5-

Dimethoxybenzaldehyde[12] 166

[13]

165, 137, 109, 79, 51

3-Methoxybenzaldehyde[14]

136 135, 107, 77,51
[15]
4-Methoxybenzaldehyde[16] 136 135, 108, 77, 51
3,4-Dimethoxybenzaldehyde

166 165, 151, 123, 95, 65

(Veratraldehyde)
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *C)

Sample Preparation:
o Weigh approximately 5-20 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrument Parameters:
o Spectrometer: A 400 MHz or higher field NMR spectrometer is typically used.
e 'HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
o Number of Scans: 8 to 16 scans are usually sufficient.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).

o Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

o Relaxation Delay: 2-5 seconds.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film):[17]

e Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile
solvent (e.g., methylene chloride or acetone)[17].

e Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr)[17].

» Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate[17].

Data Acquisition:
e Record a background spectrum of the empty spectrometer.
e Mount the salt plate with the sample film in the spectrometer's sample holder.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction:
¢ Direct Insertion Probe (DIP):

o Place a small amount of the solid sample into a capillary tube.
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o Insert the capillary into the direct insertion probe.
o Introduce the probe into the ion source of the mass spectrometer.

o Gradually heat the probe to volatilize the sample.[18]

e Gas Chromatography (GC-MS):
o Dissolve the sample in a suitable volatile solvent.

o Inject the solution into the gas chromatograph, which separates the components of the
sample before they enter the mass spectrometer.

lonization and Analysis:

e The volatilized sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[18][19]

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o A detector records the abundance of each ion.

Visualization of Spectral Cross-Referencing
Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound by
cross-referencing its spectral data with known standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b042067#cross-referencing-spectral-data-for-3-5-
dimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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